molecular formula C32H27Cl3N2O6S B454257 ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B454257
M. Wt: 674g/mol
InChI Key: NWAZLJNCCFPLGZ-ZMFRSBBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Various functional groups such as methoxyphenyl and trichlorophenoxy groups are introduced through substitution reactions.

    Esterification: The final step often involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines with different substituents. Examples include:

  • **ETHYL 5-(4-HYDROXYPHENYL)-2-((Z)-1-{4-HYDROXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
  • **ETHYL 5-(4-CHLOROPHENYL)-2-((Z)-1-{4-CHLORO-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C32H27Cl3N2O6S

Molecular Weight

674g/mol

IUPAC Name

ethyl (2Z)-5-(4-methoxyphenyl)-2-[[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H27Cl3N2O6S/c1-5-42-31(39)27-17(2)36-32-37(28(27)19-7-9-22(40-3)10-8-19)30(38)26(44-32)13-18-6-11-25(41-4)20(12-18)16-43-29-23(34)14-21(33)15-24(29)35/h6-15,28H,5,16H2,1-4H3/b26-13-

InChI Key

NWAZLJNCCFPLGZ-ZMFRSBBQSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5Cl)Cl)Cl)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5Cl)Cl)Cl)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5Cl)Cl)Cl)S2)C

Origin of Product

United States

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